molecular formula C8H13N3O3S2 B8392529 (RS)-1-(2-Amino-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol

(RS)-1-(2-Amino-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol

Cat. No. B8392529
M. Wt: 263.3 g/mol
InChI Key: VNKQBJVDHPKOGV-UHFFFAOYSA-N
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Patent
US07361659B2

Procedure details

A stirred suspension of (RS)-1-(2-acetamido-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol (0.82 g, 2.68 mmol) in 6N hydrochloric acid (13 ml) was heated for 2 h at 80° C. evaporated, and saturated NaHCO3 solution (20 ml) was added. The mixture was extracted with ethyl acetate (3×50 ml), the combined organic layers washed with brine (50 ml), dried (MgSO4) and evaporated. The crude product was further purified by crystallization (dichloromethane/MeOH/hexane) to yield the title compound (0.62 g, 88%) as a white solid. MS (ISP) 263.8 [(M+H)+]; mp 165° C.
Name
(RS)-1-(2-acetamido-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([S:11]([N:14]2[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]2)(=[O:13])=[O:12])=[C:8]([CH3:10])[N:9]=1)(=O)C>Cl>[NH2:4][C:5]1[S:6][C:7]([S:11]([N:14]2[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]2)(=[O:13])=[O:12])=[C:8]([CH3:10])[N:9]=1

Inputs

Step One
Name
(RS)-1-(2-acetamido-4-methyl-thiazole-5-sulfonyl)-pyrrolidin-3-ol
Quantity
0.82 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=C(N1)C)S(=O)(=O)N1CC(CC1)O
Name
Quantity
13 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
saturated NaHCO3 solution (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by crystallization (dichloromethane/MeOH/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)S(=O)(=O)N1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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